molecular formula C17H15N7O3 B2481482 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892767-46-3

1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2481482
CAS No.: 892767-46-3
M. Wt: 365.353
InChI Key: HHKOIOPZCWMSHM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a pyridin-4-yl group. This architecture combines electron-rich (methoxy) and electron-deficient (pyridine, oxadiazole) regions, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or ligand for biological targets .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-25-12-4-3-11(9-13(12)26-2)24-15(18)14(21-23-24)17-20-16(22-27-17)10-5-7-19-8-6-10/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKOIOPZCWMSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the Oxadiazole Moiety: This step may involve the reaction of a hydrazide with a nitrile oxide.

    Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the oxadiazole and triazole moieties. For instance:

  • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli , revealing that derivatives of oxadiazoles exhibited significant antibacterial effects. The disc diffusion method showed promising results for several synthesized compounds .
  • The presence of the pyridine ring within the structure has been linked to enhanced antibacterial properties due to its ability to interact with bacterial enzymes .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Research indicates that oxadiazole derivatives can inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. Compounds with IC50 values ranging from 0.47 to 1.4 µM were identified as potent inhibitors against TS proteins .
  • In vitro studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines such as HCT116 and MCF7, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:

Structural Feature Effect on Activity
Oxadiazole Ring Enhances antimicrobial and anticancer activity due to electron-withdrawing properties
Triazole Moiety Contributes to increased lipophilicity, aiding in cellular uptake
Pyridine Substitution Improves interaction with biological targets, enhancing efficacy

Case Studies

  • Antibacterial Efficacy Study
    • A series of synthesized oxadiazole derivatives were tested for their antibacterial activity using standard methods. The results indicated that several compounds showed significant inhibition zones against Gram-positive bacteria compared to Gram-negative bacteria .
  • Anticancer Screening
    • In a comprehensive study involving multiple cancer cell lines, specific derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Sensitivity : Replacing the 3,4-dimethoxyphenyl group with 3,5-dimethoxy () reduces steric hindrance but may alter π-π stacking interactions in biological systems.
  • Heterocyclic Core Modifications : Substituting triazole with pyrazole () simplifies synthesis but reduces hydrogen-bonding capacity.
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances both lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.

Biological Activity

1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2 with a molar mass of 286.33 g/mol. Its structure includes a triazole ring, oxadiazole moiety, and a dimethoxyphenyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC15H18N4O2
Molar Mass286.33 g/mol
Density1.108 g/cm³
Boiling Point395.1 °C
pKa6.82

Synthesis

The synthesis of this compound typically involves the coupling of 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-amine with 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine under controlled conditions to yield the desired product with a yield of approximately 66% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The IC50 values for these cell lines range from 0.12 to 2.78 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 cells through caspase activation and increased p53 expression levels. This suggests that it may act by triggering programmed cell death pathways in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Antitubercular Activity : Preliminary data indicate that derivatives similar to this compound have shown promising activity against Mycobacterium tuberculosis, with IC90 values suggesting effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of the compound:

  • Dimethoxy Group : The methoxy substituents on the phenyl ring enhance lipophilicity and may contribute to improved cellular uptake.
  • Pyridine and Oxadiazole Moieties : These heterocycles are known for their ability to interact with biological targets, potentially enhancing the compound's efficacy against cancer cells and pathogens.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • Antimicrobial Testing : Various derivatives were screened for activity against M. tuberculosis, revealing several compounds with IC50 values below 10 µM, indicating their potential as lead compounds for further development .

Q & A

Q. Methodological Recommendation :

  • Use in-situ IR monitoring to track oxadiazole ring closure (disappearance of –C≡N stretch at ~2200 cm⁻¹) .
  • Optimize CuAAC with ascorbic acid as a reducing agent to minimize Cu(I) oxidation and byproducts .

How can spectroscopic techniques resolve ambiguities in structural characterization, particularly for tautomeric forms or regioisomers?

Advanced Research Question
The compound’s triazole-amine and oxadiazole-pyridinyl moieties may exhibit tautomerism or regiochemical ambiguity. Key approaches:

  • ¹H-¹⁵N HMBC NMR : Identifies NH proton coupling to adjacent nitrogen atoms, distinguishing 1,2,3-triazole tautomers .
  • X-ray crystallography : Resolves regiochemistry of the oxadiazole linkage (e.g., 1,2,4- vs. 1,3,4-oxadiazole) and confirms substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, critical for distinguishing regioisomers with identical functional groups .

Example Data Conflict :
A reported ¹H NMR singlet at δ 8.2 ppm could correspond to either pyridinyl H or triazole H. DEPT-135 and COSY experiments clarify coupling patterns .

What in vitro assays are most suitable for evaluating the compound’s biological activity, given its structural features?

Basic Research Question
The compound’s hybrid heterocyclic scaffold suggests potential kinase inhibition or nucleic acid interaction. Recommended assays:

  • Kinase inhibition profiling : Use ADP-Glo™ assays against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyridinyl-oxadiazole motif’s ATP-binding affinity .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to control triazole derivatives .
  • DNA/RNA binding studies : Fluorescence quenching assays with ethidium bromide to assess intercalation potential .

Methodological Note :
Include solubility enhancers (e.g., DMSO ≤0.1%) to mitigate aggregation in aqueous buffers .

How can computational modeling predict the compound’s reactivity or binding modes with biological targets?

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites (e.g., triazole NH vs. oxadiazole N-O) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PDB 1M17). The pyridinyl group may form π-π stacking with Phe residues in ATP pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic analogs .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .

How do substituent modifications (e.g., methoxy vs. halogen groups) impact bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

SubstituentPositionEffect on ActivityEvidence Source
3,4-DimethoxyPhenylEnhances solubility; may reduce cytotoxicity vs. chloro analogs
Pyridin-4-ylOxadiazoleImproves kinase binding via π-stacking
Triazole NH₂Position 5Critical for H-bonding with Asp/Flu in active sites

Q. Methodological Approach :

  • Synthesize analogs with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to test charge-transfer interactions .
  • Replace pyridinyl with pyrimidinyl to evaluate steric effects on binding .

What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage or biological testing?

Basic Research Question

  • Hydrolysis of oxadiazole : Avoid aqueous buffers at pH > 8.0; use lyophilization for long-term storage .
  • Oxidation of triazole NH₂ : Store under inert gas (N₂/Ar) with desiccants .
  • Light sensitivity : Amber vials prevent photodegradation of the dimethoxyphenyl group .

Q. Stability Testing :

  • HPLC-PDA : Monitor degradation peaks under accelerated conditions (40°C/75% RH) .

How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Advanced Research Question
Common discrepancies arise from:

  • Metabolic instability : Oxadiazole rings may undergo hepatic CYP450-mediated cleavage. Test metabolites via LC-MS .
  • Poor bioavailability : LogP calculations (e.g., ~2.8) suggest moderate permeability. Use pro-drug strategies (e.g., esterification of NH₂) .

Case Study :
If in vitro IC₅₀ = 1.2 μM but in vivo ED₅₀ = 50 mg/kg, conduct plasma protein binding assays to assess free fraction availability .

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